2-Chlorooxazole-4-carbonitrile
Overview
Description
2-Chlorooxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C4HClN2O and a molecular weight of 128.52 g/mol . This compound is characterized by the presence of a chloro group and a nitrile group attached to an oxazole ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorooxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-1,3-oxazole with cyanogen bromide in the presence of a base . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product . The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chlorooxazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
Scientific Research Applications
2-Chlorooxazole-4-carbonitrile has garnered significant attention in scientific research due to its versatility and reactivity. Its applications include:
Mechanism of Action
The mechanism of action of 2-Chlorooxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of the chloro and nitrile groups allows it to form strong interactions with biological targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromooxazole-4-carbonitrile
- 2-Iodooxazole-4-carbonitrile
- 2-Fluorooxazole-4-carbonitrile
Comparison
Compared to its analogs, 2-Chlorooxazole-4-carbonitrile is unique due to its specific reactivity and the stability of the chloro group. This makes it a preferred choice in certain synthetic applications where controlled reactivity is essential. Additionally, the chloro derivative often exhibits different biological activities compared to its bromo, iodo, and fluoro counterparts.
Properties
IUPAC Name |
2-chloro-1,3-oxazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2O/c5-4-7-3(1-6)2-8-4/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWUBFNXCPJSSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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